Oxamniquine - 119678-90-9

Oxamniquine

Catalog Number: EVT-10893696
CAS Number: 119678-90-9
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
{2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol is a member of the class of quinolines that is 1,2,3,4-tetrahydroquinoline which is substituted at positions 2, 6, and 7 by (isopropylamino)methyl, hydroxymethyl, and nitro groups, respectively. It is a member of quinolines, a C-nitro compound, a secondary amino compound and an aromatic primary alcohol.
An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martidale, The Extra Pharmacopoeia, 31st ed, p121)
Oxamniquine is an Anthelmintic.
An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martindale, The Extra Pharmacopoeia, 31st ed, p121)
Overview

Oxamniquine is a synthetic compound primarily used as an anthelmintic agent, particularly effective against the parasitic infection schistosomiasis, caused by the trematode Schistosoma mansoni. This compound has been historically significant in treating schistosomiasis, especially in regions where the disease is endemic. Oxamniquine's chemical name is 1,2,3,4-tetrahydro-2-[(1-methylethyl)amino]methyl-7-nitro-6-quinolinemethanol, and it belongs to the class of quinoline derivatives. Its mechanism of action involves targeting specific biochemical pathways in the parasite, leading to its death.

Source and Classification

Oxamniquine was first synthesized in the 1960s and has been classified under the category of antischistosomal agents. It is particularly noted for its selective activity against Schistosoma mansoni, making it a valuable tool in combating this specific type of schistosomiasis. The compound is recognized for its unique chemical structure that facilitates its interaction with the biological systems of parasites.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxamniquine has been achieved through several methods. One notable approach involves the Mannich reaction, where oxamniquine is synthesized from formaldehyde and various amines. The process typically starts with 2-isopropylaminomethyl-6-methylquinoline as a key intermediate. The reaction conditions are optimized to yield oxamniquine effectively while minimizing by-products.

  1. Starting Material: 4-bromo-2-nitrobenzoic acid.
  2. Reduction: The nitro group is reduced using borane-tetrahydrofuran complex.
  3. Protection: Alcohol groups are protected as TBS ethers.
  4. Amination: Buchwald-Hartwig amination introduces various N-Boc-protected diamines.
  5. Deprotection: A two-step deprotection sequence removes protective groups to yield the final compound.

The synthesis process allows for structural diversity by modifying the alkylamine side chains, which can influence biological activity and toxicity profiles .

Molecular Structure Analysis

Structure and Data

The molecular structure of oxamniquine features a quinoline ring system with various functional groups that enhance its solubility and biological activity. The compound has a molecular formula of C13H16N2O3 and a molecular weight of approximately 248.28 g/mol. Key structural components include:

  • Quinoline Core: Essential for binding to the target site within the parasite.
  • Nitro Group: Contributes to the compound's reactivity and interaction with biological systems.
  • Alkylamine Side Chain: Influences pharmacokinetics and pharmacodynamics.

Crystallographic studies have provided insights into its three-dimensional conformation, which is crucial for understanding its mechanism of action against Schistosoma mansoni .

Chemical Reactions Analysis

Reactions and Technical Details

Oxamniquine undergoes several chemical reactions that are critical for its biological activity:

  1. Reduction Reactions: The nitro group can be reduced to an amino group under certain conditions, altering its activity profile.
  2. Mannich Reaction: This reaction allows for the introduction of various amine substituents, leading to a series of oxamniquine derivatives with varying efficacy against schistosomes.
  3. Cyclization Reactions: Certain derivatives formed during synthesis may undergo cyclization, affecting their pharmacological properties.

These chemical transformations are essential for developing new derivatives aimed at overcoming limitations associated with oxamniquine's efficacy and toxicity .

Mechanism of Action

Process and Data

The mechanism by which oxamniquine exerts its anthelmintic effects involves several biochemical pathways within Schistosoma mansoni. Primarily, oxamniquine disrupts the parasite's energy metabolism by inhibiting specific enzymes involved in glycolysis and other metabolic pathways. This leads to:

  • Inhibition of ATP Production: Essential for the survival of the parasite.
  • Induction of Apoptosis: Triggering programmed cell death pathways within the parasite.
  • Alteration of Membrane Permeability: Affecting nutrient uptake and waste elimination.

Research has shown that oxamniquine binds to specific receptors on the parasite's surface, facilitating its entry and subsequent action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxamniquine exhibits distinct physical and chemical properties that contribute to its effectiveness:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water, which influences its bioavailability.
  • Melting Point: The melting point ranges around 150–155 °C, indicating stability under standard conditions.
  • pKa Value: The pKa values suggest that oxamniquine behaves as a weak base, influencing its interaction with biological systems.

These properties are critical for formulating effective dosage forms and ensuring optimal absorption in therapeutic applications .

Applications

Scientific Uses

Oxamniquine is primarily used in research related to schistosomiasis treatment. Its applications include:

  • Antiparasitic Drug Development: Serving as a lead compound for synthesizing new derivatives aimed at enhancing efficacy against drug-resistant strains of Schistosoma.
  • Structure-Activity Relationship Studies: Investigating how modifications to its structure affect biological activity and toxicity profiles.
  • Clinical Trials: Evaluating new formulations or combinations with other antiparasitic agents to improve treatment outcomes.

Recent studies have focused on developing derivatives that can target multiple species of schistosomes, addressing limitations associated with oxamniquine's species-specific action .

Introduction to Oxamniquine in Anthelmintic Research

Historical Context: Discovery and Development of Oxamniquine as a Schistosomicidal Agent

Oxamniquine emerged as a significant therapeutic agent during a critical period in antiparasitic drug discovery. The compound was first identified in 1969 through systematic screening efforts targeting Schistosoma mansoni, one of the primary parasitic worms causing human schistosomiasis in the Americas and Africa [4] [7]. Initial pharmacological characterization revealed its selective activity against Schistosoma mansoni, with minimal efficacy against other schistosome species. This species specificity positioned oxamniquine as a regional therapeutic alternative in areas where Schistosoma mansoni was endemic, particularly Brazil [4].

The development pathway of oxamniquine exemplifies the transition from veterinary parasitology to human medicine. During early evaluation, researchers discovered that oxamniquine functioned as a prodrug, requiring enzymatic activation within the parasite to exert its schistosomicidal effects. This activation mechanism explained its selective toxicity against Schistosoma mansoni while sparing the human host [2] [4]. By 1972, oxamniquine had entered clinical use, providing the first effective oral therapy specifically developed for Schistosoma mansoni infections. Its deployment represented a significant advancement over previous toxic antimony-based therapies, offering improved patient tolerability and simplified treatment regimens [4] [7]. The drug received recognition for its contribution to tropical medicine, including the Queen's Award for Technological Achievement in 1979 [7].

Role in Schistosomiasis Chemotherapy: Comparative Analysis with Praziquantel

The introduction of praziquantel in the 1980s dramatically altered the landscape of schistosomiasis treatment, establishing a new therapeutic benchmark. Unlike oxamniquine, praziquantel exhibited broad-spectrum activity against all human schistosome species, including Schistosoma haematobium, Schistosoma japonicum, and Schistosoma mansoni [1] [5]. This universal efficacy, coupled with praziquantel's favorable safety profile and lower cost, cemented its position as the first-line therapy for global schistosomiasis control programs [5].

Comparative efficacy studies revealed nuanced differences between these two therapeutic agents. When assessed through standard stool examination methods, both drugs demonstrated high cure rates against Schistosoma mansoni: praziquantel achieved 96-100% cure rates, while oxamniquine showed 82-90% efficacy. However, more sensitive rectal biopsy (oogram) assessment revealed a significant disparity: praziquantel maintained 96.1% efficacy while oxamniquine's effectiveness dropped to 42.4% [3]. This discrepancy highlighted oxamniquine's reduced sensitivity in detecting residual infection and its potentially lower therapeutic efficacy against established worm burdens [3].

Table 1: Comparative Efficacy of Oxamniquine and Praziquantel Against Schistosoma mansoni

Assessment MethodTime Post-TreatmentPraziquantel Cure Rate (%)Oxamniquine Cure Rate (%)
Stool Examination1 month9682
Stool Examination3 months9378
Stool Examination6 months7478
Rectal Biopsy (Oogram)6 months96.142.4

Sources: [3] [6]

Beyond efficacy differences, the drugs exhibit distinct pharmacological profiles. Praziquantel induces rapid calcium-dependent tegumental disruption and muscle contraction in worms, causing immediate detachment from blood vessel walls ("hepatic shift") within hours [5]. Oxamniquine's effects develop more gradually through DNA alkylation, with maximal effect occurring over days [1] [4]. This mechanistic difference became clinically relevant as oxamniquine maintained efficacy against some praziquantel-tolerant Schistosoma mansoni strains, establishing its role as a second-line agent when praziquantel fails [4] [5]. The complementary mechanisms of action supported exploration of combination therapies, though this approach was limited by oxamniquine's species-specificity [5].

Properties

CAS Number

119678-90-9

Product Name

Oxamniquine

IUPAC Name

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3

InChI Key

XCGYUJZMCCFSRP-UHFFFAOYSA-N

Solubility

1 part in about 3300 parts of water at 27 °C
1.24e-01 g/L

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.